Cas no 158089-95-3 (2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol)
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol Chemical and Physical Properties
Names and Identifiers
-
- (E)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-ethylisothiazolidine 1,1-dioxide
- S-2474
- 2,6-ditert-butyl-4-[(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol
- 2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol
- BDBM50472622
- DA-77623
- 158089-95-3
- ((E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)- 2-ethyl-1,2-isothiazolidine-1,1-dioxide)
- HY-19212
- SCHEMBL27029
- CHEMBL291543
- PHENOL, 2,6-BIS(1,1-DIMETHYLETHYL)-4-[(E)-(2-ETHYL-1,1-DIOXIDO-5-ISOTHIAZOLIDINYLIDENE)METHYL]-
- CS-6828
- AKOS040742591
-
- Inchi: 1S/C20H31NO3S/c1-8-21-10-9-15(25(21,23)24)11-14-12-16(19(2,3)4)18(22)17(13-14)20(5,6)7/h11-13,22H,8-10H2,1-7H3/b15-11+
- InChI Key: HFWZBWTWCKQUCB-RVDMUPIBSA-N
- SMILES: S1(/C(=C/C2C=C(C(=C(C=2)C(C)(C)C)O)C(C)(C)C)/CCN1CC)(=O)=O
Computed Properties
- Exact Mass: 365.20263
- Monoisotopic Mass: 365.20246502 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 66
- Molecular Weight: 365.5
Experimental Properties
- PSA: 57.61
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881922-1mg |
S-2474 |
158089-95-3 | 98% | 1mg |
¥8,892.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S881922-5mg |
S-2474 |
158089-95-3 | 98% | 5mg |
¥17,784.00 | 2022-01-13 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47912-1mg |
S-2474 |
158089-95-3 | 98% | 1mg |
¥6954.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47912-5mg |
S-2474 |
158089-95-3 | 98% | 5mg |
¥13908.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47912-10mg |
S-2474 |
158089-95-3 | 98% | 10mg |
¥23626.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47912-20mg |
S-2474 |
158089-95-3 | 98% | 20mg |
¥41726.00 | 2023-09-08 | |
| Ambeed | A1177325-5mg |
(E)-5-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-ethylisothiazolidine 1,1-dioxide |
158089-95-3 | 99+% | 5mg |
$2124.0 | 2025-03-01 |
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol Suppliers
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol
Introduction to 2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol (CAS No. 158089-95-3)
2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol, with the CAS number 158089-95-3, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phenolic moiety and a thiazolidine ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The phenolic group in the compound is known for its antioxidant properties, which can help in scavenging free radicals and reducing oxidative stress. This property makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Recent studies have shown that compounds with phenolic groups can also exhibit anti-inflammatory and anti-cancer activities, further expanding their potential therapeutic applications.
The thiazolidine ring in the compound is another key structural feature that contributes to its biological activities. Thiazolidines are known for their ability to act as PPARγ (peroxisome proliferator-activated receptor gamma) agonists, which can have beneficial effects in treating metabolic disorders such as type 2 diabetes and obesity. The thiazolidine ring in this compound may enhance its ability to modulate PPARγ activity, making it a valuable lead for drug discovery in these areas.
The presence of the (E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl group adds further complexity to the molecule. This group is responsible for the compound's unique electronic and steric properties, which can influence its interactions with biological targets. Research has shown that similar compounds with this structural motif exhibit potent antiviral and antifungal activities, suggesting that this compound may have broad-spectrum antimicrobial properties.
In terms of synthesis, 2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol can be prepared through a series of well-defined chemical reactions. The synthesis typically involves the condensation of a suitable phenol derivative with a thiazolidine derivative under controlled conditions. The choice of reagents and reaction conditions is crucial for achieving high yields and purity of the final product. Recent advancements in synthetic methodologies have made it possible to produce this compound more efficiently and on a larger scale, facilitating its use in preclinical and clinical studies.
The biological evaluation of this compound has revealed several promising findings. In vitro studies have demonstrated that it exhibits potent antioxidant activity, as measured by various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (oxygen radical absorbance capacity) assays. These results suggest that the compound could be effective in protecting cells from oxidative damage.
Furthermore, preliminary studies on cell lines have shown that the compound has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly relevant in the context of chronic inflammatory diseases where excessive inflammation plays a key role.
In addition to its antioxidant and anti-inflammatory activities, preliminary data suggest that the compound may also have anticancer properties. In vitro studies on cancer cell lines have shown that it can induce apoptosis (programmed cell death) and inhibit cell proliferation. These findings are encouraging and warrant further investigation into its potential as an anticancer agent.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at various doses with no significant adverse effects reported. These findings are promising and pave the way for more advanced clinical trials to assess its therapeutic potential in specific disease conditions.
In conclusion, 2,6-ditert-butyl-4-[(E)-(2-ethyl-1,1-dioxo-1,2-thiazolidin-5-ylidene)methyl]phenol (CAS No. 158089-95-3) is a multifaceted compound with a range of potential therapeutic applications. Its unique structural features contribute to its diverse biological activities, making it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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